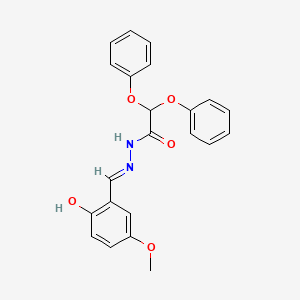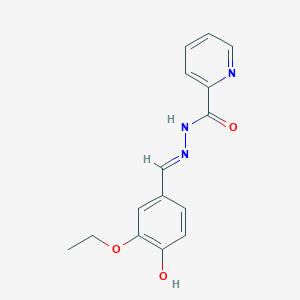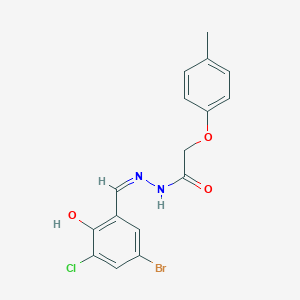![molecular formula C17H15N5O2 B3723379 N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B3723379.png)
N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide
Übersicht
Beschreibung
N-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide, also known as HM-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. HM-3 belongs to the family of pyrazole derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide is not fully understood, but it has been proposed to act through various pathways. One proposed mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has also been found to inhibit the migration and invasion of cancer cells, which may contribute to its antitumor activity. In vivo studies have shown that N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide reduces tumor growth in animal models of breast and lung cancer. N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has also been found to reduce inflammation and pain in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has several advantages for lab experiments. It is readily available and can be synthesized in high yield. N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has also been found to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, there are some limitations to using N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide in lab experiments. It has poor solubility in water, which may limit its use in certain assays. N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide also has a short half-life in vivo, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide. One area of interest is the development of N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor and anti-inflammatory effects of N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide. Further studies are also needed to determine the safety and efficacy of N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide in humans, which may ultimately lead to the development of a novel therapeutic agent for the treatment of cancer and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has been studied extensively for its potential therapeutic properties. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide has also been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Eigenschaften
IUPAC Name |
N-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-12-15(11-19-20-16(23)13-6-5-9-18-10-13)17(24)22(21-12)14-7-3-2-4-8-14/h2-11,21H,1H3,(H,20,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDQXAFWYDLQDW-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



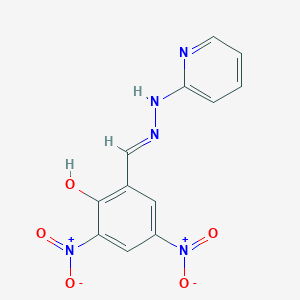
![2-[(2-chlorophenyl)imino]-5-(2-naphthylmethylene)-1,3-thiazolidin-4-one](/img/structure/B3723302.png)
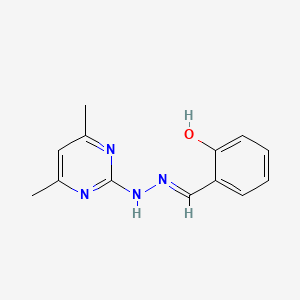
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile](/img/structure/B3723312.png)
![1-benzyl-4-{[2-(2,4-dihydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3723314.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-ethoxy-4-hydroxyphenyl)acrylonitrile](/img/structure/B3723315.png)
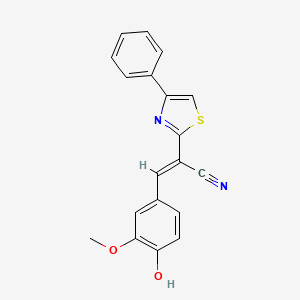
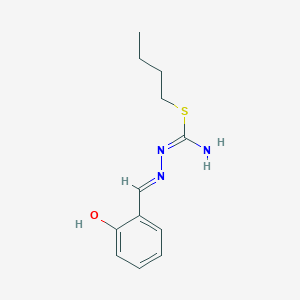
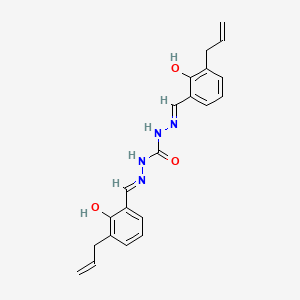
![methyl 2,2-dimethyl-4,6-dioxo-5-{1-[(2-phenylethyl)amino]propylidene}cyclohexanecarboxylate](/img/structure/B3723343.png)

